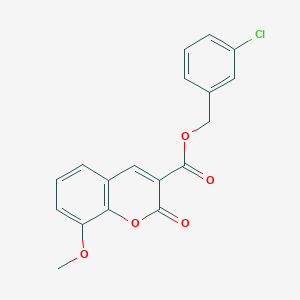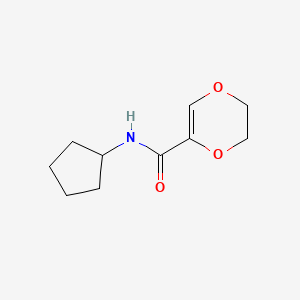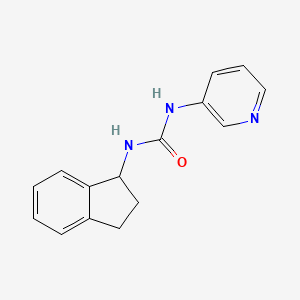![molecular formula C12H18N2O B7466362 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466362.png)
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea, also known as MPMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPU belongs to the class of urea derivatives and is synthesized by a specific method.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is not fully understood. However, it has been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea acts on the GABAergic system by enhancing the activity of GABA receptors. It has also been suggested that 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea may act on the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to its anticonvulsant and anxiolytic activities. It has also been found to increase the levels of serotonin and noradrenaline, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. One of the directions is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Another direction is to study its potential use in the treatment of substance abuse disorders. Further research is also needed to fully understand the mechanism of action of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea and its potential side effects.
Conclusion:
In conclusion, 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method is simple and efficient, and it has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has various biochemical and physiological effects, and its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea involves the reaction of 4-methylbenzylamine with isobutyryl chloride in the presence of a base. The product obtained is then treated with urea in the presence of a catalyst to yield 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea. This method is a simple and efficient way of synthesizing 1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic activities. It has also been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)14-12(15)13-8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGFLHZVIWRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)

![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)
![N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide](/img/structure/B7466325.png)

![N-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466334.png)
![N-benzyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7466348.png)
![1-[(2-Methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466356.png)

![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7466366.png)


![3-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]benzonitrile](/img/structure/B7466389.png)